

# An In-depth Technical Guide to the Chemical Properties and Structure of Dibenzylamine

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## Compound of Interest

Compound Name: *Dibenzylamine*

Cat. No.: *B1670424*

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## Introduction

**Dibenzylamine** (DBA), a secondary aromatic amine with the chemical formula  $(C_6H_5CH_2)_2NH$ , is a significant compound in organic synthesis and various industrial applications.<sup>[1]</sup> Its structural features, reactivity, and biological activities make it a molecule of interest for researchers in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the core chemical properties, structure, synthesis, and reactivity of **dibenzylamine**, with a focus on quantitative data, detailed experimental protocols, and visual representations of its chemical behavior and potential biological interactions.

## Chemical Structure and Properties

**Dibenzylamine** consists of a central nitrogen atom bonded to two benzyl groups.<sup>[1]</sup> This structure imparts specific chemical characteristics, including moderate basicity and nucleophilicity, which are somewhat hindered by the steric bulk of the benzyl groups.<sup>[2]</sup>

## Physicochemical Properties

The key physicochemical properties of **dibenzylamine** are summarized in the table below, providing a quick reference for experimental planning and safety considerations.

Property	Value	Reference(s)
Molecular Formula	C <sub>14</sub> H <sub>15</sub> N	[3]
Molecular Weight	197.28 g/mol	[3]
Appearance	Colorless to light yellow oily liquid	
Odor	Ammoniacal	
Melting Point	-26 °C	
Boiling Point	300 °C (with partial decomposition)	
Density	1.026 g/mL at 25 °C	
Refractive Index (n <sub>D</sub> <sup>20</sup> )	1.574	
pKa	8.52 (at 25 °C)	
Water Solubility	0.05 - 0.4 g/L (at 20 °C)	
Solubility in Organic Solvents	Soluble in ethanol and ether	
Flash Point	143 °C (290 °F)	
Vapor Pressure	0.00026 mmHg	
CAS Number	103-49-1	

## Spectroscopic Data

The structural elucidation of **dibenzylamine** is confirmed through various spectroscopic techniques.

<sup>1</sup>H NMR (500 MHz, CDCl<sub>3</sub>):

- δ 7.15-7.45 (m, 10H): Aromatic protons of the two phenyl rings.
- δ 3.80 (s, 4H): Methylene protons (-CH<sub>2</sub>-) of the two benzyl groups.
- δ 1.55-1.70 (br. s, 1H): Amine proton (-NH-).

$^{13}\text{C}$  NMR ( $\text{CDCl}_3$ ):

- $\delta$  148.2, 139.5: Aromatic quaternary carbons.
- $\delta$  129.3, 128.6, 127.5, 127.2, 117.6, 112.9: Aromatic CH carbons.
- $\delta$  48.4: Methylene carbon ( $-\text{CH}_2-$ ).

Infrared (IR) Spectroscopy: The IR spectrum of **dibenzylamine** exhibits characteristic absorption bands corresponding to its functional groups. Key peaks are typically observed for N-H stretching, C-H stretching of aromatic and aliphatic groups, and C=C stretching of the aromatic rings.

Mass Spectrometry: The mass spectrum of **dibenzylamine** shows a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns involve the loss of a benzyl group.

## Synthesis of Dibenzylamine

**Dibenzylamine** can be synthesized through several methods. The most common approaches involve the reductive amination of benzaldehyde or the reaction of benzyl chloride with ammonia.

## Experimental Protocol: Reductive Amination of Benzaldehyde with Ammonia

This method involves the reaction of benzaldehyde with ammonia in the presence of a catalyst and hydrogen gas.

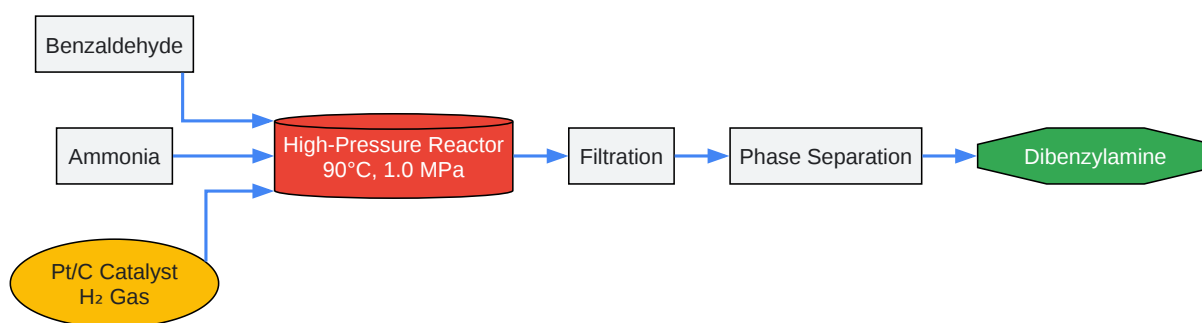
Materials:

- Benzaldehyde
- Ammonia (aqueous solution, e.g., 25 wt%)
- Methanol
- Platinum on carbon (Pt/C) catalyst

- High-pressure reactor

Procedure:

- To a 1000 mL high-pressure reactor, add 200 g of benzaldehyde, 316 g of 25 wt% aqueous ammonia, 150 g of methanol, and 2 g of Pt/C catalyst.
- Seal the reactor and heat the mixture to 90 °C.
- Introduce hydrogen gas to a pressure of 1.0 MPa.
- Maintain the reaction for 20 minutes.
- After the reaction is complete, cool the reactor and filter to recover the catalyst.
- Allow the filtrate to settle and separate the organic and aqueous layers to obtain **dibenzylamine**.



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**Caption:** Reductive Amination Synthesis of **Dibenzylamine**.

## Experimental Protocol: Synthesis via N-alkylation of Benzylamine

This protocol describes the synthesis of deuterated **dibenzylamine**, which can be adapted for the non-deuterated analogue by using benzylamine and benzyl bromide.

Materials:

- Benzylamine
- Benzyl bromide
- Anhydrous potassium carbonate ( $K_2CO_3$ )
- Anhydrous acetonitrile
- Diethyl ether
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate ( $MgSO_4$ )

Procedure:

- To a solution of benzylamine (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).
- Stir the suspension at room temperature for 15 minutes.
- Add a solution of benzyl bromide (1.1 eq) in anhydrous acetonitrile dropwise to the reaction mixture.
- Heat the reaction mixture to 60°C and stir for 24 hours under an inert atmosphere.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
- Concentrate the filtrate under reduced pressure to obtain the crude product.

- Purify the crude product by column chromatography on silica gel.

## Key Reactions of Dibenzylamine

**Dibenzylamine** participates in a variety of chemical reactions, making it a versatile intermediate in organic synthesis.

### Buchwald-Hartwig Amination

**Dibenzylamine** can be used as a nucleophile in palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, to form tri-substituted amines.

General Reaction Scheme: An aryl halide (or triflate) reacts with **dibenzylamine** in the presence of a palladium catalyst, a phosphine ligand, and a base to yield an N-aryl **dibenzylamine**.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination This is a general procedure that can be adapted for use with **dibenzylamine**.

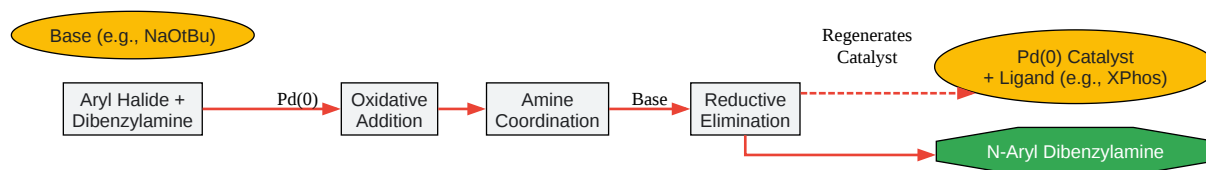
Materials:

- Aryl chloride (e.g., 4-chlorotoluene)
- **Dibenzylamine**
- Bis(dibenzylideneacetone)palladium(0) [Pd(dba)<sub>2</sub>]
- XPhos (ligand)
- Sodium tert-butoxide
- Toluene

Procedure:

- To a 2-necked flask under a nitrogen atmosphere, add Pd(dba)<sub>2</sub> (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.0 equiv.).
- Add toluene and stir the mixture at room temperature for 5 minutes.

- Add the aryl chloride (1.0 equiv.) and **dibenzylamine** (1.5 equiv.).
- Stir the resulting mixture at reflux for 6 hours.
- Cool the reaction mixture to room temperature and quench with water.
- Extract the product with an organic solvent and purify by standard methods.



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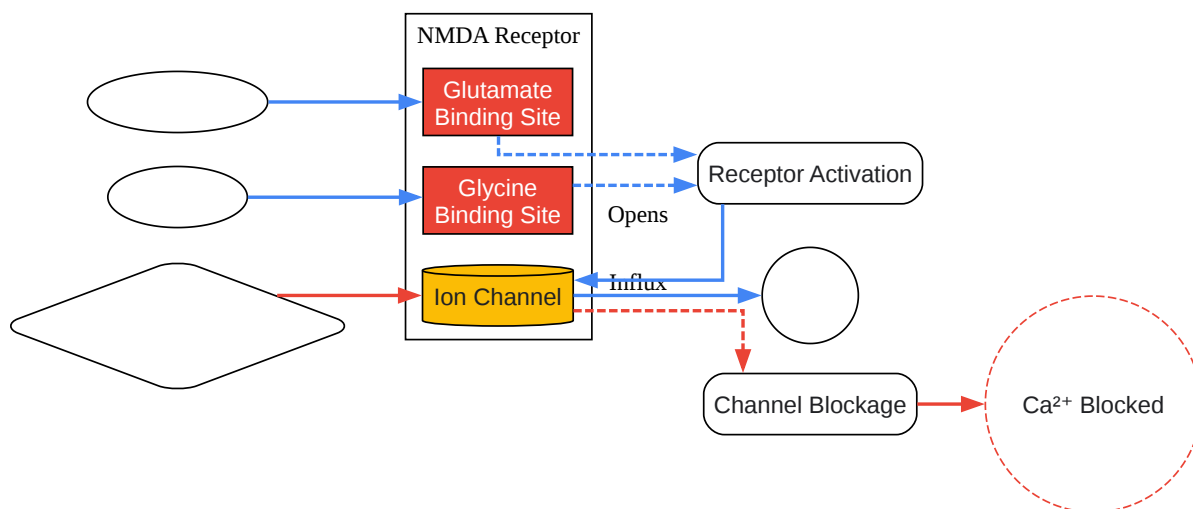
**Caption:** Catalytic Cycle of the Buchwald-Hartwig Amination.

## Biological Activity: NMDA Receptor Antagonism

**Dibenzylamine** has been reported to exhibit anticonvulsant effects, which are attributed to its ability to act as an antagonist of the N-methyl-D-aspartate (NMDA) receptor. NMDA receptors are ionotropic glutamate receptors that play a crucial role in synaptic plasticity and neuronal communication. Overactivation of these receptors can lead to excitotoxicity, a process implicated in various neurological disorders.

NMDA receptor antagonists can be classified based on their mechanism of action.

Uncompetitive antagonists, for example, block the ion channel of the receptor when it is in an open state.



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**Caption:** Mechanism of NMDA Receptor Antagonism by **Dibenzylamine**.

## Safety and Handling

**Dibenzylamine** is a corrosive substance that can cause severe skin burns and eye damage. It is also harmful if swallowed. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. **Dibenzylamine** is incompatible with strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates.

## Conclusion

**Dibenzylamine** is a foundational secondary amine with well-characterized chemical and physical properties. Its utility as a synthetic intermediate is demonstrated through its participation in key reactions like the Buchwald-Hartwig amination. Furthermore, its biological activity as an NMDA receptor antagonist opens avenues for its investigation in the context of



neuropharmacology and drug development. The detailed protocols and data presented in this guide are intended to support further research and application of this versatile molecule.

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